3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Description
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound featuring multiple heterocyclic structures, including thiazole and thiadiazole rings
Properties
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S3/c1-10-18-19-14(25-10)17-13(21)8-7-11-9-24-15(16-11)20-26(22,23)12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3,(H,16,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQCJAWXUYPAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole cores. One common approach is to first synthesize the 2-benzenesulfonamido-1,3-thiazol-4-yl moiety, followed by its coupling with the 5-methyl-1,3,4-thiadiazol-2-yl group. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles or thiadiazoles.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including those with sulfonamide groups, have been recognized for their antimicrobial properties. The compound exhibits activity against a range of bacterial strains. Research indicates that modifications to the thiazole and sulfonamide moieties can enhance antibacterial efficacy. For instance, compounds structurally similar to this one have shown promise as inhibitors of bacterial enzymes, leading to potential applications in treating infections caused by resistant strains .
Kynurenine Pathway Inhibition
One of the notable applications of this compound is its role as an inhibitor of kynurenine 3-monooxygenase (KMO). KMO is involved in the kynurenine pathway, which is crucial for tryptophan metabolism and has implications in neurodegenerative diseases and mood disorders. Inhibiting KMO can increase levels of kynurenic acid, a neuroprotective compound. This mechanism suggests potential therapeutic applications in treating conditions such as depression and schizophrenia .
Anticonvulsant Properties
Research has indicated that thiazole-based compounds can exhibit anticonvulsant activities. The structural features of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide may contribute to its ability to modulate neurotransmitter systems involved in seizure activity. Preliminary studies have shown that similar compounds can reduce seizure frequency in animal models .
Cancer Research
Sulfonamide derivatives have been explored for their anticancer properties due to their ability to inhibit various enzymes involved in tumor growth and proliferation. The compound's structural characteristics may allow it to interact with specific targets within cancer cells, potentially leading to the development of new cancer therapies. Ongoing research aims to elucidate these mechanisms further .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Variations in the thiazole and sulfonamide components can significantly affect the compound's potency and selectivity against specific biological targets. Studies focusing on SAR have provided insights into how modifications can enhance desired effects while minimizing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)acetic acid: A related compound with similar structural features.
4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide: Another thiazole derivative with potential biological activity.
Uniqueness: 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide stands out due to its dual heterocyclic structure, which provides unique chemical and biological properties compared to its simpler analogs.
Biological Activity
The compound 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a novel small molecule that belongs to the class of benzenesulfonamides and thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, which include antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Chemical Formula : C₁₂H₁₅N₃O₂S₂
- Molecular Weight : 297.396 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including the target compound. The compound has shown significant activity against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Candida albicans | 8 | |
| Aspergillus niger | 64 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits potent antimicrobial effects, particularly against Candida albicans, suggesting its potential as an antifungal agent.
Antifungal Activity
The antifungal properties of the compound were evaluated against several pathogenic fungi. The results indicated that it is effective at low concentrations, making it a candidate for further development as an antifungal treatment.
Case Study: Efficacy Against Candida Species
A study conducted by researchers demonstrated that the compound was effective against azole-resistant strains of Candida, with MIC values significantly lower than those for standard antifungal agents. The mechanism of action is believed to involve disruption of fungal cell wall synthesis and function.
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored in various cell lines. The compound exhibited cytotoxic effects against human cancer cell lines, including those associated with leukemia.
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Jurkat (T-cell leukemia) | 5.5 | Induction of apoptosis | |
| A-431 (epidermoid carcinoma) | 7.0 | Cell cycle arrest |
These results indicate that the compound may induce cell death through apoptosis and cell cycle disruption, which are crucial mechanisms in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing thiadiazole moieties often inhibit key enzymes involved in cellular metabolism.
- Disruption of Cell Membranes : The structural components allow interaction with lipid membranes, leading to increased permeability and cell death.
- Synergistic Effects : When combined with other therapeutic agents, thiadiazole derivatives can exhibit enhanced efficacy due to synergistic interactions.
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves sequential coupling of sulfonamide and thiadiazole moieties. Key steps include:
- Sulfonamide formation : Reacting 5-phenyl-1,3-thiazole-4-sulfonyl chloride with amines under basic conditions (e.g., triethylamine in dioxane) .
- Thiadiazole coupling : Using chloroacetyl chloride to functionalize the 5-methyl-1,3,4-thiadiazol-2-amine intermediate, followed by nucleophilic substitution .
- Optimization : Adjusting solvent polarity (e.g., ethanol-DMF mixtures for recrystallization) and temperature (reflux vs. room temperature) improves yield. Lawesson’s reagent enhances cyclization efficiency in thiazole formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm for benzene/thiazole) and amide NH (δ ~10 ppm) .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 305 [M+1] for analogous thiadiazoles) and fragmentation patterns .
- Elemental Analysis : Validate stoichiometry (e.g., %C, %N deviations <0.5% indicate purity) .
Q. How is in vitro antitumor activity screened for sulfonamide-thiadiazole hybrids?
- Methodological Answer :
- Cell Line Panels : Test against 60+ cancer cell lines (e.g., NCI-60) using MTT assays. Prioritize compounds showing IC50 <10 μM .
- Control Experiments : Include cisplatin or doxorubicin as positive controls. Normalize data to solvent-only (DMSO) baselines .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and regioselectivity in the synthesis of intermediates?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in cyclization reactions (e.g., thiazole ring closure). Software like Gaussian or ORCA optimizes geometries and calculates activation energies .
- Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to identify low-energy pathways for sulfonyl chloride formation .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations confirm amide linkages between thiazole and propanamide moieties .
- Computational NMR Prediction : Tools like ACD/Labs or ChemDraw simulate spectra for comparison with experimental data, resolving ambiguities in aromatic proton assignments .
Q. What design-of-experiments (DOE) approaches optimize synthetic yield and purity?
- Methodological Answer :
- Factorial Design : Vary factors like reagent stoichiometry (1.0–1.5 eq), solvent (dioxane vs. DMF), and reaction time (4–12 hrs). Analyze interactions using ANOVA to identify dominant variables .
- Process Control : Implement inline FTIR to monitor sulfonamide coupling in real time, terminating reactions at >95% conversion .
Q. What methodologies integrate synthesis and bioactivity data to establish structure-activity relationships (SAR)?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to align active analogs and identify critical features (e.g., sulfonamide H-bond donors, thiadiazole π-stacking) .
- Multivariate Analysis : Apply partial least squares (PLS) regression to correlate electronic descriptors (HOMO/LUMO energies) with IC50 values across cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
